N-Desmethyl ofloxacin is a significant metabolite of the fluoroquinolone antibiotic ofloxacin. Chemically, it is characterized by the formula and has a molecular weight of 343.34 g/mol . This compound is formed through the demethylation of ofloxacin, which involves the removal of a methyl group from the nitrogen atom in the piperazine ring. As a result, N-Desmethyl ofloxacin retains some antibacterial activity, although it is generally less potent than its parent compound .
N-Desmethyl ofloxacin serves as a valuable tool in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Ofloxacin. By measuring the concentration of both Ofloxacin and its metabolite in various tissues and fluids, researchers can gain insights into the drug's bioavailability, potential drug interactions, and individual variations in drug metabolism. Studies have shown that N-Desmethyl ofloxacin is formed to a small extent in humans, with less than 5% of the administered Ofloxacin dose appearing as this metabolite in the urine Source: Pharmacokinetics of ofloxacin. An overview. [PubMed: ].
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Acidic environment |
Reduction | Sodium borohydride | Anhydrous solvents |
Substitution | Thionyl chloride | Varies based on substrate |
N-Desmethyl ofloxacin exhibits antibacterial properties primarily through its action on bacterial DNA gyrase, similar to that of ofloxacin. By inhibiting this enzyme, it disrupts the supercoiling of bacterial DNA, which is crucial for DNA replication . Although it possesses microbiological activity, its efficacy against susceptible organisms is lower compared to ofloxacin itself .
The synthesis of N-Desmethyl ofloxacin typically involves:
In industrial settings, large-scale reactors optimize the demethylation process for yield and purity. Quality control measures are implemented to ensure that the final product meets pharmaceutical standards.
N-Desmethyl ofloxacin is primarily studied for its potential therapeutic applications in treating bacterial infections. While it is less potent than ofloxacin, it serves as a valuable reference compound in pharmacological studies aimed at developing new antibiotics or understanding resistance mechanisms. Its role as an active metabolite also provides insights into the pharmacokinetics and dynamics of fluoroquinolone antibiotics .
N-Desmethyl ofloxacin may interact with various drugs, similar to its parent compound. Notable interactions include:
Irritant